Methyl 3-(cyclohexylamino)-2-methylpropanoate
Description
Methyl 3-(cyclohexylamino)-2-methylpropanoate is an ester derivative of propanoic acid featuring a cyclohexylamino substituent at the third carbon and a methyl group at the second carbon. Its molecular formula is C₁₂H₂₁NO₂, with a molecular weight of 215.30 g/mol (calculated based on structural analogs in and ). It is commercially available under synonyms such as 2-Methyl-3-(cyclohexylamino)propionic acid methyl ester and referenced in supplier catalogs (e.g., CymitQuimica Ref. 10-F522863) .
Properties
IUPAC Name |
methyl 3-(cyclohexylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9(11(13)14-2)8-12-10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERXMJXAKJEAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclohexylamino)-2-methylpropanoate typically involves the reaction of cyclohexylamine with methyl 3-bromo-2-methylpropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohexylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(cyclohexylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclohexylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison:
Key Structural Analogs
Substituent Effects
- Cyclohexylamino vs.
- Amino Group Position: Methyl 2-amino-3-cyclohexylpropanoate () demonstrates how shifting the amino group to the second carbon reduces molecular weight (185.26 vs. 215.30) and may influence stereochemical outcomes .
- Branched vs. Linear Substituents: The dimethylamino group (C₂H₆N) in Methyl 3-(dimethylamino)-2-methylpropanoate is less bulky than cyclohexylamino, which could enhance volatility or crystallization behavior .
Research Implications and Limitations
- Synthetic Utility: The cyclohexylamino group’s bulkiness may complicate reaction kinetics in esterification or amidation processes, requiring optimized conditions .
- Biological Potential: Further studies could explore this compound’s activity in platelet aggregation assays, given the precedent set by cyclohexylamino-containing analogs .
Biological Activity
Methyl 3-(cyclohexylamino)-2-methylpropanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉NO₂
- Molecular Weight : 199.28 g/mol
- Functional Groups : The compound features an ester group and a cyclohexylamino moiety, which are crucial for its biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems. The cyclohexylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid, which can further interact with various biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, methanolic extracts containing similar structures have shown antibacterial activity against pathogens such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit the proliferation of human cancer cell lines, including HeLa and A549 cells, with IC50 values indicating moderate to high effectiveness against these cells .
Case Studies
-
Enzyme Interaction Studies :
- In a study examining enzyme-substrate interactions, this compound was used as a model compound to investigate binding affinities with various enzymes. Results indicated that the compound could effectively inhibit specific enzyme activities, suggesting potential applications in drug design.
-
Synthesis of Derivatives :
- Research involving the synthesis of derivatives of this compound highlighted its versatility as a building block in organic synthesis. Various derivatives exhibited enhanced biological activities compared to the parent compound, showcasing the importance of structural modifications in optimizing efficacy.
Comparative Analysis
A comparison with structurally related compounds provides insights into the unique biological profiles of this compound:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C₁₁H₁₉NO₂ | Cyclohexyl group enhances steric effects |
| Methyl 3-(benzylamino)-2-methylpropanoate | C₁₁H₁₅NO₂ | Benzyl group may influence receptor binding |
| Methyl 3-amino-2-methylpropanoate | C₅H₁₁NO₂ | Simpler structure; lacks cyclohexyl moiety |
Applications in Research
This compound has several applications in scientific research:
- Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.
- Biology : Utilized in studies of enzyme-substrate interactions and biochemical assays.
- Pharmaceuticals : Potential precursor for developing new therapeutic agents targeting specific diseases due to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
